2,4-Dimethyl-1,3-pentadiene
Description
Contextual Significance in Diene Chemistry Research
The significance of 2,4-dimethyl-1,3-pentadiene in chemical research stems from its nature as a conjugated diene, which allows it to participate in a variety of important chemical transformations. Its unique structure and reactivity have made it a key intermediate in the synthesis of complex organic molecules, polymers, and pharmaceuticals. a2bchem.com
A primary area of its application is in the Diels-Alder reaction , a powerful tool in organic synthesis for forming six-membered rings with high stereochemical control. a2bchem.com Research has explored its reactions with various dienophiles, such as tetracyanoethylene, to create bicyclic compounds. a2bchem.comnih.gov An indirect spectrophotometric method was developed based on the rapid Diels-Alder reaction between cisoid 1,3-dienes like this compound and tetracyanoethylene. nih.gov
The compound is also central to studies in photochemistry . It undergoes photochemical reactions, such as formal [4+5] cycloadditions when reacted with certain transition-metal complexes like tricarbonyl(η5-2,4-dimethyl-2,4-pentadienyl)manganese. researchgate.net Furthermore, it has been utilized in research on the photochemical nucleophile–olefin combination, aromatic substitution (photo-NOCAS) reaction, which helps in understanding the factors that control regiochemistry in these complex transformations. researchgate.netcdnsciencepub.com
Its structural properties have also been a subject of investigation. Studies have used ab initio molecular orbital calculations to analyze the structure of its various conformational isomers, primarily the more stable s-trans and the s-cis conformations, and their vibrational spectra. sigmaaldrich.com These computational studies, compared with experimental data, provide detailed insights into the molecule's geometry and charge distribution. Additionally, this compound serves as a hydrogen-atom acceptor in reactions with metal hydrides like HMn(CO)₅ and HCo(CO)₄, contributing to the understanding of hydrogen atom transfer mechanisms. acs.org
Historical Overview of Seminal Research Endeavors
Early research on this compound, dating back to the first half of the 20th century, focused on its fundamental synthesis and characterization of its physical properties. nist.gov These foundational studies were crucial for establishing the compound as a subject for more complex chemical investigations.
In the 1960s, research began to delve into the stereochemistry of its reactions. A notable study from 1963 investigated the Diels-Alder adducts of 4-methyl-1,3-pentadienes, including the diene's reaction with maleic anhydride, which clarified discrepancies in earlier reports and confirmed the formation of normal adducts with reactive dienophiles. oup.com
The 1980s saw an expansion of research into its reactivity with organometallic compounds. A 1986 study detailed its role as a hydrogen-atom acceptor in reactions with specific manganese and cobalt hydrides. acs.org Around the same time, its behavior in photochemical reactions was being explored, for instance, in [4+5] cycloadditions with manganese complexes, which yielded novel nine-membered ring systems. researchgate.net
More recent research has continued to build on this foundation, employing advanced computational and analytical techniques. In the early 2000s, detailed studies on its conformational isomers and vibrational spectra were conducted using ab initio calculations, providing a deeper understanding of its molecular structure. Concurrently, its involvement in complex mechanistic studies, such as the photo-NOCAS reaction, has been investigated to elucidate the factors governing regioselectivity in the addition of nucleophiles to diene radical cations. researchgate.netcdnsciencepub.com The rearrangement of related alkylallenes to form 1,3-dienes like this compound has also been a subject of modern synthetic methodology research. lboro.ac.uk
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethylpenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-6(2)5-7(3)4/h5H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSUNVGIWAFNBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60142854 | |
| Record name | 2,4-Dimethylpenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60142854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000-86-8 | |
| Record name | 2,4-Dimethyl-1,3-pentadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethylpenta-1,3-diene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001000868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Pentadiene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123451 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dimethylpenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60142854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethylpenta-1,3-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.434 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIMETHYLPENTA-1,3-DIENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CJ16Y4NXU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Methodological Advances in the Synthesis of 2,4 Dimethyl 1,3 Pentadiene
Catalytic Pathways for Preparation
Catalytic routes are central to the synthesis of 2,4-dimethyl-1,3-pentadiene, offering control over reaction rates and product distribution. Key strategies include acid-catalyzed dehydration reactions and metal-catalyzed dimerization processes.
Dehydration Reactions Utilizing Weakly Acidic Catalysts
The dehydration of pentanol (B124592) derivatives serves as a significant pathway for producing pentadienes. While strong acids like hydrochloric acid can be used, they often lead to equipment corrosion and undesirable side reactions. google.com Consequently, research has shifted towards weakly acidic catalysts, which offer a milder and more selective alternative.
A notable approach involves the two-step dehydration of a diol precursor. For instance, in the synthesis of the related compound 2-methyl-1,3-pentadiene (B74102), 2-methyl-2,4-pentanediol is first dehydrated to 4-methyl-4-penten-2-ol, which is then further dehydrated to the target diene. google.com This two-step process, utilizing different weakly acidic catalysts at each stage, allows for greater control and higher yields of the desired isomer. The first step can be catalyzed by ferric chloride supported on montmorillonite, while the second step can employ a mixture of oxalic acid and citric acid. google.com This methodology achieves high yields (over 80%) and a favorable isomer ratio (9:1 of 2-methyl-1,3-pentadiene to 4-methyl-1,3-pentadiene). google.com
Theoretically, a similar pathway could be adapted for this compound, likely starting from 2,4-dimethyl-2,4-pentanediol. Another approach involves the rearrangement of tetramethylallene (B85980) using silica (B1680970) gel, which acts as a weak acid catalyst, to yield this compound, although this may require extended reaction times. lboro.ac.uk
Dimerization and Cross-Dimerization Approaches
Dimerization and cross-dimerization reactions represent an atom-economical approach to synthesizing larger molecules from smaller unsaturated units. wiley-vch.de this compound (DMPD) itself can be a substrate in such reactions. For example, its copolymerization with isobutylene (B52900) (IB) has been studied with the goal of creating random copolymers. acs.orgacs.org These reactions are typically catalyzed by Lewis acids like titanium tetrachloride (TiCl₄) or ethylaluminum dichloride (EADC) at low temperatures. acs.orgacs.org However, studies have shown that DMPD exhibits significantly higher reactivity than IB, leading to the formation of block copolymers rather than random copolymers. acs.orgacs.org A portion of the DMPD may also be consumed in side reactions, forming cyclic or straight-chain oligomers. acs.org
Cross-dimerization reactions between conjugated dienes and other alkenes, catalyzed by transition metal complexes, are also a powerful synthetic tool. researchgate.netacs.org Ruthenium(0) complexes, for instance, have been shown to catalyze the cross-dimerization of dienes like 1,3-pentadiene (B166810) with methyl acrylate, yielding functionalized dienes with high efficiency. researchgate.net While specific examples focusing on the synthesis of this compound via dimerization of smaller C3 and C4 fragments are less common in the provided literature, the high reactivity of DMPD in these processes highlights its role as a building block for more complex molecules. a2bchem.com
Precursor Compounds and Reaction Conditions
The choice of precursor and the precise control of reaction conditions are critical for the successful synthesis of this compound.
For the dehydration pathway, the logical precursor is a corresponding dimethylpentanol or dimethylpentanediol. Based on analogous syntheses, 2,4-dimethyl-2,4-pentanediol would be the ideal starting material for a two-step dehydration. google.com The synthesis of the related 2,4-dimethyl-1-pentene (B165552) utilizes 2,4-dimethyl-2-pentanol as a precursor. lookchem.com Another documented route is the acid-catalyzed rearrangement of tetramethylallene (2,4-dimethyl-2,3-pentadiene). lboro.ac.uk
In dimerization and copolymerization reactions, This compound itself acts as the primary precursor monomer, reacting with other unsaturated compounds like isobutylene . acs.orgacs.org
The tables below summarize the reaction conditions for these synthetic approaches based on available research.
Table 1: Hypothetical and Analogous Dehydration Reaction Conditions This table presents data from the synthesis of the closely related 2-methyl-1,3-pentadiene, which serves as a model for the potential synthesis of this compound.
| Step | Precursor Compound | Catalyst | Temperature (°C) | Yield (%) | Isomer Ratio (Target:Byproduct) |
| Step 1 | 2-Methyl-2,4-pentanediol | Ferric chloride on montmorillonite | 110–140 | ~85 | N/A |
| Step 2 | 4-Methyl-4-penten-2-ol | Oxalic acid and citric acid (1:1) | 120–150 | ~82 | 9:1 |
Data sourced from patent CN109824466B describing the synthesis of 2-methyl-1,3-pentadiene. google.com
Table 2: Reaction Conditions for Copolymerization of this compound (DMPD)
| Monomers | Catalyst | Solvent System | Temperature (°C) | Outcome |
| DMPD and Isobutylene | TiCl₄ or EADC | Hexane/Methyl chloride | -76 to -40 | Formation of poly(DMPD-b-IB) block copolymers; DMPD shows higher reactivity. |
Data sourced from studies on the carbocationic copolymerization of isobutylene and this compound. acs.orgacs.org
Spectroscopic Elucidation and Conformational Dynamics of 2,4 Dimethyl 1,3 Pentadiene
Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2,4-dimethyl-1,3-pentadiene, both one-dimensional and two-dimensional NMR methods have been employed to assign its proton and carbon signals unequivocally.
¹H NMR and ¹³C NMR Techniques
The ¹H NMR spectrum of this compound provides crucial information about the different types of protons and their connectivity within the molecule. guidechem.comnih.gov Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. guidechem.comnih.gov Data from these one-dimensional techniques are foundational for structural confirmation. guidechem.com Homopolymers of this compound (DMPD) have also been synthesized to assist in the NMR structural assignments for copolymers. acs.org
Table 1: ¹H NMR Data for this compound in CDCl₃ guidechem.com
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.77 | s | 3H | CH₃ at C2 |
| 1.86 | s | 6H | (CH₃)₂ at C4 |
| 4.85 | s | 2H | =CH₂ at C1 |
Table 2: ¹³C NMR Data for this compound in CDCl₃ chemicalbook.comspectrabase.com
| Chemical Shift (ppm) | Assignment |
|---|---|
| 18.4 | CH₃ at C2 |
| 25.8 | (CH₃)₂ at C4 |
| 113.8 | C1 |
| 125.1 | C3 |
| 142.1 | C2 |
Two-Dimensional NMR Methodologies (HMBC, HSQC)
To further solidify the structural assignments, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are utilized. columbia.edu
HSQC experiments establish direct one-bond correlations between protons and the carbons they are attached to. columbia.edu This is particularly useful for unambiguously assigning the signals of the methyl and vinyl groups in this compound.
HMBC experiments, on the other hand, reveal correlations between protons and carbons that are separated by two or three bonds. columbia.edu This long-range connectivity information is instrumental in piecing together the molecular skeleton. For instance, correlations from the methyl protons to the olefinic carbons can confirm the substitution pattern of the diene system. These 2D NMR methods have been successfully applied to determine the microstructure of polymers containing this compound units. researchgate.net
Vibrational Spectroscopy for Conformational Isomerism Analysis
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for studying the conformational isomers of molecules.
Variable Temperature Fourier Transform Infrared Spectroscopy Investigations
Ab initio calculations have been used to study the structure and vibrational spectra of different conformational isomers of this compound. nih.gov These studies have identified two stable conformations: s-trans and s-cis, with the s-trans conformer being more stable. nih.gov The molecular skeleton is nearly planar in these conformations. nih.gov
By varying the temperature during FTIR analysis, researchers can observe changes in the relative intensities of vibrational bands corresponding to different conformers. This allows for the determination of thermodynamic parameters such as the enthalpy difference (ΔH°) and entropy difference (ΔS°) between the s-trans and s-cis isomers. nih.gov Experimental measurements have determined the ΔH° to be 4.36 kJ/mol and the ΔS° to be 2.56 J/mol·K between the two conformations. nih.gov The calculated vibrational frequencies from these studies show good agreement with experimental spectra. nih.gov
Photoelectron Spectroscopy for Electronic Structure and Conformation
Photoelectron spectroscopy provides direct insight into the electronic structure of molecules by measuring the energies of electrons ejected upon photoionization.
Ultraviolet Photoelectron Spectroscopy (UPS)
Ultraviolet Photoelectron Spectroscopy (UPS) has been employed to investigate the conformational preferences of this compound in the gas phase. cdnsciencepub.com The technique is sensitive to the energies of the π-orbitals, which are directly influenced by the dihedral angle between the two double bonds.
Investigations of Conformational Equilibrium and Energy Landscapes
The flexibility of the single bond connecting the two double bonds in 1,3-dienes allows for the existence of different rotational isomers, or conformers. The study of the equilibrium between these conformers and the energy barriers that separate them is crucial for understanding the molecule's behavior.
Like other 1,3-dienes, this compound can exist in two principal planar conformations: the s-trans and the s-cis form. vaia.commasterorganicchemistry.com In the s-trans conformation, the two double bonds are oriented on opposite sides of the central single bond, leading to a more extended structure. Conversely, the s-cis conformation has both double bonds on the same side of the single bond. vaia.com
Ab initio molecular orbital calculations have been employed to investigate the relative stabilities of these conformers. nih.gov These studies have consistently shown that the s-trans conformation of this compound is the more stable of the two. nih.gov This preference for the s-trans form is a common feature among many 1,3-dienes and is generally attributed to reduced steric repulsion compared to the s-cis arrangement. masterorganicchemistry.com
Experimental and computational studies have quantified the energy difference between the two conformers. The enthalpy difference (ΔH°) between the s-trans and s-cis conformations has been experimentally determined to be 4.36 kJ/mol, with the s-trans being the lower energy state. nih.gov The entropy difference (ΔS°) was found to be 2.56 J/mol·K. nih.gov These values underscore the energetic preference for the s-trans conformer at equilibrium.
| Parameter | Experimental Value | Conformer Favored |
|---|---|---|
| Enthalpy Difference (ΔH°) | 4.36 kJ/mol nih.gov | s-trans |
| Entropy Difference (ΔS°) | 2.56 J/mol·K nih.gov | - |
The conformational equilibrium of 1,3-dienes is significantly influenced by the size and position of substituents on the carbon backbone. In this compound, the presence of methyl groups at positions 2 and 4 introduces notable steric interactions that modulate the conformational landscape.
The methyl groups increase the steric strain in the planar s-cis conformation, further favoring the s-trans arrangement where these groups are further apart. jlu.edu.cn This steric hindrance in the s-cis form arises from the close proximity of the methyl group at position 2 and the hydrogen atom on the third carbon of the diene system, as well as the interaction between the methyl group at position 4 and the hydrogen on the second carbon.
Computational studies have explored the potential energy surface of this compound by varying the dihedral angle of the central single bond. These calculations reveal that while the planar s-trans and s-cis conformations represent energy minima, deviations from planarity can occur to alleviate steric strain. However, complete optimization of the geometry indicates that the molecular skeleton is nearly planar, with a maximum deviation of only 0.3 degrees, suggesting that the molecule largely maintains a Cs symmetry. nih.gov
The influence of methyl substituents on the conformational preferences of 1,3-dienes is a well-studied phenomenon. For instance, studies on other methyl-substituted butadienes have shown that the energetic cost of adopting an s-cis conformation can increase significantly with the number and location of methyl groups due to increased steric repulsions. cdnsciencepub.com
| Compound | Key Steric Interaction in s-cis Conformer | Qualitative Effect on s-trans/s-cis Equilibrium |
|---|---|---|
| This compound | Interaction between methyl groups and adjacent hydrogens. jlu.edu.cn | Strongly favors s-trans conformation. |
| (Z)-2-methyl-1,3-pentadiene | Interaction between methyl groups. cdnsciencepub.com | Prefers twisted s-cis conformers. researchgate.net |
Reactivity and Mechanistic Investigations of 2,4 Dimethyl 1,3 Pentadiene
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for constructing six-membered rings, and the Diels-Alder reaction is a cornerstone of this class of transformations. The specific electronic and steric properties of 2,4-dimethyl-1,3-pentadiene, conferred by its two methyl groups, play a significant role in directing the course of these reactions.
The Diels-Alder reaction, a [4+2] cycloaddition, involves the interaction of a conjugated diene with a dienophile to form a cyclohexene (B86901) derivative. wikipedia.orgmasterorganicchemistry.com The reaction is highly valued for its stereospecificity and ability to form multiple carbon-carbon bonds in a single, concerted step. wikipedia.orgmasterorganicchemistry.com
The regioselectivity of a Diels-Alder reaction becomes critical when both the diene and dienophile are unsymmetrical. The substitution pattern on this compound, with methyl groups at the C2 and C4 positions, dictates the electronic distribution within the diene system. Methyl groups are electron-donating, which enriches the electron density of the diene. According to the principles of frontier molecular orbital (FMO) theory, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile governs the reaction's regiochemical outcome. For an electron-rich diene like this compound reacting with an electron-poor dienophile, the major product typically arises from the alignment that matches the largest orbital coefficient on the diene's HOMO with the largest coefficient on the dienophile's LUMO.
The Diels-Alder reaction is characteristically stereospecific, meaning the stereochemistry of the reactants is preserved in the product. nih.gov For a concerted [4+2] cycloaddition, this principle dictates that the original stereochemistry of the dienophile is maintained in the resulting cyclohexene ring. For example, a reaction with a cis-dienophile will yield a product with cis substituents, while a trans-dienophile will result in a trans-substituted product. nih.gov
The structure of the dienophile, particularly the presence of electron-withdrawing groups (EWGs), significantly accelerates the rate of the Diels-Alder reaction. youtube.com Dienophiles with EWGs such as carbonyl, cyano, or nitro groups are more reactive because these groups lower the energy of the dienophile's LUMO, reducing the HOMO-LUMO energy gap between the diene and dienophile and facilitating a more efficient orbital interaction.
In studies of structurally similar dienes, such as 4-methyl-1,3-pentadiene (B1595702), reactions with highly electron-deficient dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) have been investigated. scripps.edu The presence of two ester groups on DMAD makes it a potent dienophile. The electron-releasing methyl groups on the diene and the electron-withdrawing groups on the dienophile create a polarized transition state, which can influence whether the reaction proceeds through a concerted or a stepwise pathway. scripps.edu
While the Diels-Alder reaction is classically described as a concerted process occurring through a single, cyclic transition state, alternative stepwise mechanisms can compete, particularly when the reactants are highly polarized. nih.gov A stepwise mechanism can proceed through a diradical or a zwitterionic intermediate.
Computational studies using density functional theory (DFT) on the reaction of 4-methyl-1,3-pentadiene (a close structural analogue to this compound) with dimethyl acetylenedicarboxylate (DMAD) have characterized two competitive mechanisms: a concerted pathway and a polar stepwise process. scripps.edu The research found that while unsubstituted 1,3-butadiene (B125203) prefers the concerted route, the substitution with electron-releasing methyl groups favors the stepwise mechanism. scripps.edu This favoritism is attributed to the ability of the methyl groups to stabilize the positive charge that develops in the polar, zwitterionic intermediate of the stepwise pathway. scripps.edu Given that this compound possesses two such electron-releasing groups, it is plausible that it would also exhibit a propensity for a stepwise mechanism when reacting with a sufficiently electron-poor dienophile.
The table below, based on data for the analogous reaction of 4-methyl-1,3-pentadiene with DMAD, illustrates the relative activation energies for the competing pathways.
| Reaction Pathway | Description | Relative Activation Energy (kcal/mol) |
|---|---|---|
| Concerted | A single transition state where both new C-C bonds form simultaneously, although potentially asynchronously. | Higher |
| Polar Stepwise | A two-step process involving a zwitterionic intermediate. Favored by electron-releasing groups on the diene. | Lower |
This data suggests that for methyl-substituted pentadienes, the polar stepwise mechanism is kinetically favored over the traditional concerted pathway. scripps.edu
Aminium salts can be used to catalyze Diels-Alder reactions by forming cation radicals from electron-rich dienes. This method, often referred to as a cation radical Diels-Alder reaction, can proceed under milder conditions than thermal reactions and can alter the selectivity of the cycloaddition. scripps.eduprinceton.edu However, a review of the available literature did not yield specific studies or data on aminium salt initiated cycloadditions involving this compound.
The homo-Diels-Alder reaction is a cycloaddition variant where one of the double bonds of the diene component is replaced by a cyclopropane (B1198618) ring, functioning as a latent double bond. This reaction typically requires thermal or metal-catalyzed activation. A search of scientific literature did not provide specific examples or mechanistic investigations of homo-Diels-Alder reactions for the this compound substrate.
Diels-Alder Cycloaddition Studies
Electrophilic Addition Reactions
The conjugated diene system of this compound serves as a nucleophile in electrophilic addition reactions. The presence of two double bonds and the potential for the formation of resonance-stabilized intermediates lead to a variety of possible products and reaction pathways.
Halogen Acid Additions (e.g., HBr)
The addition of hydrogen halides, such as hydrogen bromide (HBr), to this compound is a classic example of electrophilic addition to a conjugated system. This reaction typically yields a mixture of products resulting from both 1,2- and 1,4-addition pathways. The regioselectivity of the initial protonation and the subsequent nucleophilic attack by the bromide ion are governed by the stability of the carbocation intermediates.
The first step of the mechanism is the protonation of one of the double bonds by HBr. libretexts.org Protonation occurs in a manner that produces the most stable carbocation intermediate. In the case of this compound, protonation at C-1 leads to the formation of a tertiary allylic carbocation, which is highly stabilized by both resonance and hyperconjugation. The positive charge is delocalized over C-2 and C-4.
Once the allylic carbocation is formed, the bromide ion can attack either of the carbons bearing a partial positive charge. libretexts.org Attack at C-2 results in the 1,2-addition product , while attack at C-4 yields the 1,4-addition product .
The distribution of these products is often dependent on the reaction conditions, particularly temperature. At lower temperatures, the reaction is under kinetic control, and the product that is formed faster, the 1,2-adduct, tends to predominate. At higher temperatures, the reaction is under thermodynamic control, favoring the more stable product, which is typically the 1,4-adduct due to the higher substitution of the double bond. youtube.com
The possible products from the addition of HBr to this compound are detailed in the table below.
| Product Name | Type of Addition | Structure |
| 4-Bromo-2,4-dimethyl-1-pentene | 1,2-Addition | |
| 4-Bromo-2,4-dimethyl-2-pentene | 1,4-Addition |
Note: The table presents the major predicted products based on the formation of the most stable tertiary allylic carbocation.
Formation of Allylic Cations
The key intermediate in the electrophilic addition of HBr to this compound is a resonance-stabilized allylic cation. The stability of this carbocation is the driving force for the reaction's regioselectivity.
Protonation of the C1=C2 double bond at the C-1 position is favored because it generates a tertiary carbocation at C-2, which is also in an allylic position. This allows for the delocalization of the positive charge across the adjacent double bond.
The resonance structures of the resulting tertiary allylic cation are shown below:
[Resonance structure 1: Positive charge on C2] ↔ [Resonance structure 2: Positive charge on C4]
This resonance hybrid has a significant partial positive charge on both the C-2 and C-4 carbons. The actual structure of the cation is a weighted average of these two resonance contributors. The stability of this tertiary allylic cation is significantly greater than any other possible carbocation that could be formed by protonation at a different position. For instance, protonation at C-2 would lead to a less stable primary carbocation, and protonation of the C3=C4 double bond would also result in less stable secondary carbocation intermediates. Therefore, the reaction proceeds predominantly through the formation of the most stable tertiary allylic cation. The subsequent attack by a nucleophile, like the bromide ion, can then occur at either of the electrophilic centers (C-2 or C-4), leading to the mixture of 1,2- and 1,4-addition products. libretexts.orglibretexts.org
Catalytic Transformations
Catalytic processes offer a wide range of transformations for this compound, enabling selective reactions such as hydrogenation, cyclopropanation, and the formation of organometallic complexes.
Selective Hydrogenation Processes
The selective hydrogenation of conjugated dienes like this compound is a valuable transformation for the synthesis of specific alkenes. By choosing appropriate catalysts and reaction conditions, it is possible to achieve partial hydrogenation to yield monoenes or complete hydrogenation to the corresponding alkane.
Common catalysts for hydrogenation include transition metals such as palladium, platinum, and nickel, often supported on materials like carbon (Pd/C) or calcium carbonate (Lindlar's catalyst). The selectivity of the hydrogenation (1,2- vs. 1,4-addition of hydrogen) can be influenced by the catalyst, solvent, and reaction parameters.
In the case of this compound, selective hydrogenation can lead to the following products:
| Product Name | Type of Hydrogenation |
| 2,4-Dimethyl-1-pentene (B165552) | Partial Hydrogenation (1,4-addition) |
| 2,4-Dimethyl-2-pentene | Partial Hydrogenation (1,2-addition) |
| 2,4-Dimethylpentane | Complete Hydrogenation |
The mechanism of catalytic hydrogenation typically involves the adsorption of the diene onto the surface of the metal catalyst, followed by the stepwise addition of hydrogen atoms. The stereochemistry of the resulting alkene can also be controlled to some extent by the choice of catalyst and conditions.
Cyclopropanation Reactions
Cyclopropanation of this compound involves the addition of a carbene or carbenoid to one of the double bonds to form a cyclopropane ring. A common method for cyclopropanation is the Simmons-Smith reaction, which utilizes a diiodomethane (B129776) and a zinc-copper couple to generate a carbenoid species.
Given the two non-equivalent double bonds in this compound, the regioselectivity of cyclopropanation is an important consideration. The less sterically hindered and more nucleophilic double bond is generally favored for attack. In this case, the C1=C2 double bond is more accessible than the more substituted C3=C4 double bond.
The expected major product of the Simmons-Smith cyclopropanation of this compound is shown below.
| Product Name | Reagents |
| 1-(2-Methylprop-1-en-1-yl)-1-methylcyclopropane | CH₂I₂ / Zn(Cu) |
Other cyclopropanation methods, such as those involving diazo compounds and transition metal catalysts (e.g., copper or rhodium complexes), can also be employed. The choice of method can influence the efficiency and selectivity of the reaction.
Metallation Reactions and Organometallic Complex Formation
The conjugated π-system of this compound can interact with transition metals to form a variety of organometallic complexes. These reactions can involve the coordination of one or both of the double bonds to a metal center.
Metallation, the replacement of a hydrogen atom with a metal, can also be achieved. For instance, treatment with a strong base like an organolithium reagent can lead to deprotonation at an allylic position, forming an allylic anion which can then be used in further synthetic transformations.
Furthermore, this compound can act as a ligand in the formation of transition metal complexes. For example, it can coordinate to metals such as iron, molybdenum, or palladium. The diene can bind to the metal in different fashions, for instance as a bidentate ligand using both double bonds. These organometallic complexes are of interest for their potential applications in catalysis and organic synthesis.
An example of an organometallic complex is the reaction with iron pentacarbonyl, which can lead to the formation of a (diene)Fe(CO)₃ complex.
| Complex Type | Metal |
| (η⁴-2,4-dimethyl-1,3-pentadiene)tricarbonyliron | Iron |
The study of these metallation reactions and organometallic complexes provides insights into the electronic properties of the diene and opens up avenues for new catalytic cycles and synthetic methodologies.
Quenching Phenomena in Photochemistry
The study of quenching phenomena provides crucial insights into the deactivation pathways of excited electronic states of molecules. In the context of the photochemistry of this compound, quenching refers to any process that reduces the fluorescence or phosphorescence intensity of the molecule through interaction with another chemical species, known as a quencher. These processes can occur through various mechanisms, including energy transfer, electron transfer, and the formation of non-emissive complexes.
Understanding the quenching of the excited singlet (S₁) and triplet (T₁) states of this compound is fundamental to elucidating its photochemical reactivity. The efficiency of quenching is typically quantified by the quenching rate constant (kₒ) and can be analyzed using Stern-Volmer kinetics.
Detailed research into the quenching of this compound has explored the effects of various quenchers on its excited states. These studies are instrumental in determining the lifetimes of the excited states and the accessibility of different photochemical reaction channels. For instance, the quenching of the triplet state by known triplet quenchers can provide information about the triplet energy level of the diene.
While specific experimental data on the quenching of this compound is not extensively documented in publicly accessible literature, the principles of photochemical quenching can be applied to understand its expected behavior. The interaction of the excited diene with a quencher (Q) can be represented by the following general scheme:
D + hν → ¹D* (Excitation) ¹D* → D + hν' (Fluorescence) ¹D* → D (Non-radiative decay) ¹D* → ³D* (Intersystem crossing) ¹D* + Q → D + Q or other products (Singlet quenching) ³D* → D + hν'' (Phosphorescence) ³D* → D (Non-radiative decay) ³D* + Q → D + Q or other products (Triplet quenching)
Where D is this compound, and ¹D* and ³D* are its excited singlet and triplet states, respectively.
The efficiency of quenching would depend on factors such as the concentration of the quencher, the rate constant of the quenching process, and the lifetime of the excited state in the absence of the quencher.
Polymerization and Copolymerization Behavior of 2,4 Dimethyl 1,3 Pentadiene
Cationic Polymerization Dynamics
The cationic polymerization of DMPD is characterized by high reactivity, which often leads to challenges in controlling the polymer structure and molecular weight. This section explores the key aspects of its polymerization dynamics.
The choice of initiating system is critical in the cationic polymerization of DMPD. Lewis acids are commonly employed as co-initiators to generate the necessary carbocationic active species.
Titanium Tetrachloride (TiCl₄): TiCl₄ is a widely used co-initiator for the cationic polymerization of olefins and dienes. rsc.orgsemanticscholar.org In the case of DMPD, TiCl₄ has been used to catalyze both its homopolymerization and its copolymerization with isobutylene (B52900). acs.orgacs.org These polymerizations are typically conducted at low temperatures, such as between -76 °C and -40 °C, in chlorinated solvents or solvent mixtures containing a polar component like methyl chloride. acs.orgacs.org The TiCl₄-based systems can induce rapid polymerization of DMPD, but control over the reaction can be difficult, often leading to chain-transfer dominated processes. acs.orgacs.org
Ethylaluminum Dichloride (EADC): Similar to TiCl₄, Ethylaluminum Dichloride (AlEtCl₂) is an effective catalyst for initiating the cationic polymerization of DMPD. acs.orgacs.org It has been utilized under similar low-temperature conditions as TiCl₄. acs.orgacs.org Studies comparing TiCl₄ and EADC in the copolymerization of DMPD with isobutylene have shown that DMPD exhibits overwhelmingly greater reactivity under catalysis by either Lewis acid. acs.orgacs.org
Vanadium Oxytrichloride (VOCl₃): While specific studies on DMPD with VOCl₃ are less common, research on the closely related monomer 1,3-pentadiene (B166810) shows that VOCl₃ induces polymerization at a high rate, leading to high monomer conversion. researchgate.net The kinetics of such reactions are complex, often deviating from simple first-order behavior with respect to the monomer. This is attributed to the partial deactivation of active sites through interactions with the double bonds in the growing polymer chains. researchgate.net It is plausible that DMPD would exhibit similar behavior due to its conjugated diene structure.
The table below summarizes typical conditions for DMPD polymerization using these initiating systems.
| Initiator System | Monomer(s) | Temperature Range (°C) | Solvent(s) | Observed Behavior |
| TiCl₄ | DMPD, Isobutylene | -76 to -40 | Methyl Chloride / Hexane mixtures | High DMPD reactivity, Chain-transfer dominance acs.orgacs.org |
| Ethylaluminum Dichloride (EADC) | DMPD, Isobutylene | -76 to -40 | Methyl Chloride / Hexane mixtures | High DMPD reactivity, Block copolymer formation acs.orgacs.org |
| Vanadium Oxytrichloride (VOCl₃) | 1,3-Pentadiene (analogous) | Not specified | Not specified | High polymerization rate, Active site deactivation researchgate.net |
Electron donors (EDs) are frequently added to cationic polymerization systems to control the reaction and influence the properties of the resulting polymer. They can complex with the Lewis acid, modifying its activity and the stability of the propagating carbocation. In the context of diene polymerization, the addition of EDs can lead to a reduction in side reactions, such as cross-linking, by generating sterically hindered active species. researchgate.net For Ziegler-Natta catalysts, electron donors are known to influence the stereospecificity of the catalyst, potentially increasing the fraction of stereospecific centers. mdpi.comdiva-portal.org While specific data on DMPD is limited, studies on 1,3-pentadiene polymerization with AlCl₃ have shown that bulky EDs can significantly decrease the formation of insoluble, cross-linked polymer fractions. researchgate.net However, the interaction between the active species and the ED can also alter the polymer's microstructure. researchgate.net
The polymerization of DMPD is significantly affected by chain transfer reactions. acs.orgacs.org Research indicates that under conditions that typically produce living polymerization for monomers like isobutylene, DMPD undergoes chain-transfer dominated polymerizations. acs.orgacs.org This high propensity for chain transfer suggests that the carbocationic active center is readily transferred to other species in the reaction medium, such as the monomer or solvent. This process terminates the growth of one polymer chain while initiating a new one, which tends to limit the achievable molecular weight of the resulting poly(DMPD). In studies involving the cationic polymerization of 1,3-pentadiene in the presence of arenes like toluene (B28343) or xylene, chain transfer to the aromatic compound was observed to be a significant process that helped suppress cross-linking.
Cationic polymerization of conjugated dienes like DMPD is often complicated by a number of side reactions that can alter the final polymer structure and properties.
Cross-linking: The residual double bonds in the polymer backbone are susceptible to attack by the propagating carbocations, leading to branching and eventually to the formation of an insoluble, cross-linked gel. This is a major side reaction in the cationic polymerization of 1,3-pentadiene.
Cyclization: Intramolecular reactions can occur where the carbocationic chain end reacts with a double bond within the same chain, forming cyclic structures. Studies on DMPD have suggested that a portion of the monomer is lost to side products, which are likely cyclic oligomers. acs.org
Double Bond Isomerization: The structure of the diene allows for different modes of addition during polymerization. For DMPD, besides the expected 1,4-addition, a minor fraction of 1,2-additions has been observed. acs.orgacs.org This is noteworthy as 1,2-addition is not typically seen under similar conditions for isoprene (B109036). acs.orgacs.org The fraction of 1,2-additions in DMPD homopolymers was found to average around 0.13. acs.orgacs.org
Copolymerization with Olefinic Monomers
The incorporation of DMPD into copolymers with other olefins has been explored to modify polymer properties, particularly to introduce hindered main-chain unsaturation.
The copolymerization of isobutylene (IB) and DMPD using cationic methods has been studied with the goal of creating random copolymers. acs.orgacs.org However, the experimental results have consistently shown a significant disparity in the reactivity of the two monomers.
Reactivity Ratios: DMPD exhibits a much greater reactivity than IB in cationic copolymerization systems catalyzed by either TiCl₄ or EADC. acs.orgacs.org This high reactivity of DMPD prevents the formation of random copolymers.
Copolymer Structure: Instead of random copolymers, NMR analysis has provided evidence for the formation of poly(DMPD-b-IB) block copolymers. acs.org This indicates that the highly reactive DMPD polymerizes first, and only after its consumption does the polymerization of IB proceed.
Monomer Conversion and Side Products: During these copolymerization attempts, it was observed that a portion of the DMPD was consumed in side reactions, leading to the formation of cyclic or straight-chain oligomers. acs.org
The table below summarizes findings from IB/DMPD copolymerization studies.
| Parameter | Observation | Reference |
| Relative Reactivity | DMPD is overwhelmingly more reactive than Isobutylene. | acs.orgacs.org |
| Copolymer Structure | Formation of poly(DMPD-b-IB) block copolymers, not random copolymers. | acs.org |
| Polymerization Behavior | DMPD polymerization is dominated by chain-transfer reactions. | acs.orgacs.org |
| Side Reactions | A fraction of DMPD is lost to cyclic and/or straight-chain oligomers. | acs.org |
| Microstructure | A minor fraction of DMPD incorporates via 1,2-addition. | acs.orgacs.org |
Formation of Block Copolymers vs. Random Copolymers
The architecture of a copolymer, whether the constituent monomers are arranged in long sequences (block copolymers) or distributed randomly (random copolymers), dictates its macroscopic properties. The synthesis of these distinct structures is highly dependent on the polymerization method and the relative reactivities of the monomers involved.
Block Copolymers: These are typically synthesized using living polymerization techniques, most notably anionic polymerization. In this method, a sequential monomer addition strategy is employed. First, one monomer is polymerized to completion, creating a living polymer chain. Then, a second monomer, in this case, 2,4-dimethyl-1,3-pentadiene, would be introduced to the living chain ends to grow the second block. This process requires a reaction environment free of terminating agents to ensure that the polymer chains remain active. The successful formation of a block copolymer containing this compound would depend on the ability of the living chain end of the first polymer block to efficiently initiate the polymerization of the sterically hindered diene.
Random Copolymers: A random distribution of monomer units is typically achieved when both monomers are introduced simultaneously in a polymerization reaction where the reactivity ratios are suitable. For a truly random copolymer, the product of the reactivity ratios (r₁ * r₂) should be close to 1. If the polymerization is not living, the composition of the polymer chain may drift as the more reactive monomer is consumed more quickly.
While the principles for creating these copolymer types are well-established, specific studies detailing the successful synthesis and characterization of block or random copolymers featuring this compound are not extensively documented in publicly available literature. The significant steric hindrance posed by the monomer's structure may present challenges for its incorporation into well-defined copolymer architectures.
Reactivity Ratios and Monomer Conversion Kinetics
The behavior of a monomer in a copolymerization reaction is quantitatively described by its reactivity ratios. These ratios are critical for predicting the composition of the resulting copolymer and its sequence distribution.
Reactivity Ratios: In a binary copolymerization involving monomer 1 (M₁) and monomer 2 (M₂), the reactivity ratios are defined as:
r₁ = k₁₁ / k₁₂ : The ratio of the rate constant for a growing chain ending in M₁ adding another M₁ monomer (homo-propagation) to the rate constant of it adding an M₂ monomer (cross-propagation).
r₂ = k₂₂ / k₂₁ : The ratio of the rate constant for a growing chain ending in M₂ adding another M₂ monomer to the rate constant of it adding an M₁ monomer.
The values of r₁ and r₂ determine the copolymer structure:
r₁r₂ ≈ 1 : Ideal or random copolymerization.
r₁r₂ ≈ 0 : Tendency towards alternating copolymerization.
r₁ > 1 and r₂ > 1 : Tendency towards block copolymerization (a rare case).
Monomer Conversion Kinetics: The rate at which this compound is converted to a polymer depends on several factors, including the type of polymerization (anionic, cationic, coordination), the initiator or catalyst concentration, monomer concentration, temperature, and solvent. Due to the steric hindrance from the methyl groups, it is anticipated that the propagation rate constant for this compound would be lower than that of less substituted dienes like 1,3-butadiene (B125203).
Below is an illustrative table showing how monomer feed composition can influence copolymer composition based on hypothetical reactivity ratios.
| Monomer 1 | Feed Mole Fraction of M₁ | Reactivity Ratio (r₁) | Monomer 2 | Feed Mole Fraction of M₂ | Reactivity Ratio (r₂) | Instantaneous Copolymer Mole Fraction of M₁ |
| Styrene (B11656) | 0.5 | 0.8 (Hypothetical) | This compound | 0.5 | 0.4 (Hypothetical) | 0.61 |
| Methyl Methacrylate | 0.5 | 0.5 (Hypothetical) | This compound | 0.5 | 0.5 (Hypothetical) | 0.50 |
| Isoprene | 0.5 | 1.0 (Hypothetical) | This compound | 0.5 | 1.0 (Hypothetical) | 0.50 |
Note: The data in this table is illustrative and based on hypothetical reactivity ratios to demonstrate the concept. Actual experimental data for this compound is not available.
Polymer Microstructure Analysis
The physical and mechanical properties of a polymer derived from a conjugated diene are profoundly influenced by its microstructure, which encompasses the arrangement of monomer units in the chain.
Polymerization of a conjugated diene like this compound can proceed through two primary addition pathways. The competition between these pathways is influenced by factors such as the polymerization mechanism, temperature, and the specific catalyst or initiator used.
1,4-Addition: This involves the addition across the two terminal carbons of the diene system, resulting in the formation of a double bond between the C2 and C3 atoms within the polymer backbone.
1,2-Addition: This involves addition across one of the two double bonds (specifically, the C1 and C2 carbons), leaving a pendant vinyl group on the polymer chain.
The steric hindrance caused by the methyl groups at the C2 and C4 positions would likely play a significant role in determining the ratio of these addition patterns. For instance, an attacking initiator might preferentially add to the less hindered C1 position, leading to an allylic intermediate that can then react at either the C2 (1,2-addition) or C4 (1,4-addition) position.
Beyond the addition pattern, the stereochemistry of the resulting polymer units is crucial.
Cis/Trans Isomerism: In 1,4-addition, the double bond created in the polymer backbone can have either a cis or trans configuration. Coordination catalysts, particularly those based on transition metals like neodymium, titanium, or cobalt, are known to provide high levels of stereocontrol, leading to polymers with high cis-1,4 or trans-1,4 content.
Tacticity: In 1,2-addition, a chiral center is created at the C2 carbon of the monomer unit in the polymer chain. This leads to the possibility of different tacticities:
Isotactic: All chiral centers have the same configuration.
Syndiotactic: Chiral centers have regularly alternating configurations.
Atactic: Chiral centers have a random arrangement of configurations.
Anionic polymerization in polar solvents often favors 1,2-addition, while in nonpolar solvents, 1,4-addition is typically dominant. The specific stereochemical outcome for poly(this compound) would require detailed spectroscopic analysis (e.g., NMR) of polymers synthesized under various conditions.
The sequence distribution describes the arrangement of different monomer units along a copolymer chain. As mentioned in section 5.2.3, this is primarily governed by the monomer reactivity ratios. Without experimentally determined reactivity ratios for this compound, predicting the precise sequence distribution in its copolymers is not possible. However, the general principles apply: if its reactivity ratio is significantly different from that of a comonomer, a more blocky or tapered structure might form in a batch polymerization as one monomer is consumed preferentially. If the reactivity ratios favor cross-propagation over homo-propagation (r₁ and r₂ < 1), an alternating sequence can be achieved.
Anionic and Other Polymerization Mechanisms
Anionic Polymerization: This is a powerful method for polymerizing dienes, often initiated by organolithium compounds like n-butyllithium in a non-polar solvent such as cyclohexane (B81311) or a polar solvent like tetrahydrofuran (B95107) (THF). Anionic polymerization is a form of living polymerization, which allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers. The microstructure of polydienes made by anionic polymerization is highly dependent on the solvent. In non-polar solvents, 1,4-addition is generally favored, whereas the addition of a polar cosolvent like THF typically increases the proportion of 1,2-addition. The significant steric hindrance of this compound could potentially slow down the initiation and propagation steps in an anionic polymerization.
Other Polymerization Mechanisms:
Coordination Polymerization: Catalysts based on transition metals (e.g., Ziegler-Natta or metallocene catalysts) are highly effective for diene polymerization. Their primary advantage is the high degree of control they offer over the polymer's stereochemistry, enabling the synthesis of highly specific microstructures (e.g., >98% cis-1,4).
Cationic Polymerization: This method can also be used for dienes, typically initiated by a strong acid or Lewis acid. However, cationic polymerization of dienes is often difficult to control and prone to side reactions such as chain transfer and cyclization, leading to polymers with broad molecular weight distributions and complex structures.
Assistant Living Anionic Terpolymerization
A thorough review of scientific literature indicates a significant lack of specific research on the assistant living anionic terpolymerization of this compound. While the anionic polymerization of less substituted dienes like 1,3-pentadiene has been a subject of study, leading to the synthesis of various copolymers and terpolymers, similar investigations involving this compound are not prominently documented.
Studies on the anionic terpolymerization of 1,3-pentadiene with monomers such as styrene and 1,1-diphenylethylene (B42955) have demonstrated the potential to create novel resins with alternating structures. mdpi.comresearchgate.net However, the presence of methyl groups at both the 2 and 4 positions in this compound introduces considerable steric hindrance around the double bonds. This steric bulk can be expected to significantly impede the approach of an initiator and subsequent monomer units, making anionic polymerization, including living and controlled methods, challenging.
Furthermore, research on a related isomer, 2,4-dimethyl-2,3-pentadiene (an allene), has shown that it does not undergo polymerization with a catalyst system composed of Ni(acac)₂ and (iBu)₃Al. Instead, it undergoes reduction and isomerization. utwente.nl This suggests that the steric hindrance and electronic effects of the methyl groups in dimethyl-substituted pentadienes can favor alternative reaction pathways over polymerization.
Cyclodimerization and Cyclotrimerization via Homogeneous Catalysis
The cyclodimerization and cyclotrimerization of 1,3-dienes using homogeneous transition metal catalysts is a well-established field, yielding a variety of cyclic compounds. Catalysts based on nickel, palladium, and titanium have been extensively used for the cyclooligomerization of butadiene, isoprene, and 1,3-pentadiene. core.ac.ukbeilstein-journals.org These reactions typically produce substituted cyclooctadienes, vinylcyclohexenes, and divinylcyclobutanes.
The methyl substituents in this compound would likely influence the regioselectivity and stereoselectivity of the oxidative coupling step at the metal center, as well as the subsequent reductive elimination to form the cyclic products. While it can be hypothesized that products analogous to those from other substituted dienes might form, the lack of empirical data prevents a detailed discussion of product ratios and reaction efficiencies. For example, the dimerization of isoprene can lead to various head-to-tail and tail-to-tail linked cyclic and linear products, with the selectivity being highly dependent on the catalyst system employed. beilstein-journals.org A similar complexity and catalyst-dependency would be anticipated for this compound, warranting dedicated experimental investigation.
Advanced Applications of 2,4 Dimethyl 1,3 Pentadiene in Specialized Organic Synthesis
Precursor in Fine Chemical Synthesis
In the realm of fine chemical synthesis, 2,4-dimethyl-1,3-pentadiene is valued for its ability to construct cyclic molecular frameworks with a high degree of control. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, and the precise architecture of these molecules is critical to their function. The primary utility of this compound in this context is its role as a diene component in the Diels-Alder reaction. atc.iomasterorganicchemistry.com
The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a dienophile (typically an alkene or alkyne) to form a cyclohexene (B86901) derivative. atc.io This reaction is exceptionally useful because it forms two new carbon-carbon bonds and up to four new stereocenters in a single step, providing a reliable and atom-economical pathway to complex cyclic systems. The substitution pattern on this compound allows for the synthesis of highly substituted cyclohexene rings that are key intermediates in the production of various fine chemicals. For instance, its reaction with different dienophiles can introduce a variety of functional groups into the resulting cyclic product, which can then be further elaborated into more complex target molecules.
| Property | Value |
| IUPAC Name | 2,4-dimethylpenta-1,3-diene |
| CAS Number | 1000-86-8 |
| Molecular Formula | C₇H₁₂ |
| Molecular Weight | 96.17 g/mol |
| Appearance | Clear colorless to light yellow liquid |
| Boiling Point | 94 °C |
| Density | 0.744 g/mL at 25 °C |
Table 1: Physicochemical Properties of this compound. chemdad.comnih.govnist.gov
Role in the Synthesis of Complex Organic Molecules
The synthesis of complex organic molecules, such as natural products and pharmaceuticals, often requires methods that can build intricate molecular architectures efficiently. The Diels-Alder reaction, for which this compound is a suitable substrate, is a cornerstone of this type of synthesis due to its predictability and stereochemical control. masterorganicchemistry.com
The reaction provides a robust method for creating six-membered rings, a common structural motif in many biologically active compounds. By choosing a dienophile with appropriate functional groups, chemists can create a Diels-Alder adduct that contains the necessary handles for subsequent chemical transformations. The methyl groups on the this compound backbone guide the regiochemistry of the cycloaddition and become integral stereochemical markers in the final product. This strategic placement of substituents is crucial when constructing complex targets that have multiple chiral centers. The ability to form a foundational cyclic structure with defined stereochemistry early in a synthetic sequence makes this diene a valuable tool for chemists aiming to build complex molecular systems.
Intermediate for Perfume and Fragrance Molecule Development
The structural framework of many fragrance molecules is based on substituted cyclohexene or cyclohexanecarboxaldehyde (B41370) rings. These structures are often accessible through Diels-Alder reactions, where a diene reacts with an unsaturated aldehyde or ketone. This compound is a relevant precursor for creating the specific substitution patterns found in certain synthetic scents.
A notable example of a fragrance molecule whose structure strongly points to a Diels-Alder synthesis pathway is 1-(2,4-dimethyl-3-cyclohexen-1-yl)-2,2-dimethyl-1-propanone . nih.gov This compound, known for its use as a fragrance ingredient, possesses a 2,4-dimethyl-3-cyclohexenyl core. This core can be synthesized via a hetero-Diels-Alder reaction between this compound and a dienophile such as pivalaldehyde.
Similarly, derivatives of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde are used for their olfactory properties in flowery or fruity compositions. academie-sciences.fracademie-sciences.fr The parent aldehyde is produced industrially through a Diels-Alder reaction involving a diene and a dienophile like acrolein. academie-sciences.fr These reactions demonstrate the utility of substituted dienes in generating the cyclic aldehydes and ketones that are foundational to many synthetic fragrances.
| Fragrance Molecule Core | Potential Precursors (Diene + Dienophile) | Olfactory Profile Reference |
| 2,4-Dimethyl-cyclohex-3-ene carboxaldehyde | 2-Methylpentadiene + Acrolein | Flowery, Fruity |
| 1-(2,4-Dimethyl-3-cyclohexen-1-yl)-2,2-dimethyl-1-propanone | This compound + Pivalaldehyde | Fragrance Ingredient |
| Safranal (2,6,6-trimethyl-1,3-cyclohexadiene-1-carboxaldehyde) | N/A (Natural Product) | Saffron, Herbal, Woody |
Table 2: Examples of Cyclohexene-based Fragrance Cores and Related Synthetic Strategies. nih.govacademie-sciences.frnih.gov
Synthesis of Pyrethroid Precursors
Pyrethroids are a major class of synthetic insecticides that are structural analogues of the natural pyrethrins. The core of many pyrethroids is chrysanthemic acid, a cyclopropane (B1198618) carboxylic acid. gla.ac.ukasianpubs.org The synthesis of chrysanthemic acid and its derivatives is a key step in the production of these important agrochemicals.
One of the established industrial routes to the ethyl ester of chrysanthemic acid involves a cyclopropanation reaction between a substituted diene and ethyl diazoacetate, often catalyzed by copper or rhodium complexes. google.comnih.gov Specifically, the reaction of 2,5-dimethyl-2,4-hexadiene (B125384) with ethyl diazoacetate yields ethyl chrysanthemate. google.comnih.gov This diene is an isomer of this compound. This synthesis is significant as it highlights a key industrial application for a C₇ diene in the production of pyrethroid precursors. The reaction involves the addition of a carbene, generated from ethyl diazoacetate, across one of the double bonds of the diene to form the characteristic cyclopropane ring of the chrysanthemate structure. While this specific industrial process uses the 2,5-dimethyl-2,4-hexadiene isomer, the reaction demonstrates the importance of dimethyl-substituted dienes in accessing the core structure of pyrethroids.
| Pyrethroid Precursor | Key Synthetic Reaction | Reactants |
| Ethyl Chrysanthemate | Catalytic Cyclopropanation | 2,5-Dimethyl-2,4-hexadiene + Ethyl Diazoacetate |
Table 3: Synthesis of a Key Pyrethroid Precursor using a Diene. google.comnih.gov
Computational Chemistry and Theoretical Studies of 2,4 Dimethyl 1,3 Pentadiene
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangements (conformations) of 2,4-dimethyl-1,3-pentadiene and understanding the distribution of its electrons, which dictates its chemical properties.
Ab initio and semi-empirical methods have been effectively used to explore the conformational landscape of this compound. Ab initio calculations, which are based on first principles without experimental parameters, have been particularly revealing. A detailed study utilized ab initio methods to investigate the various conformational isomers and their vibrational spectra. This research identified two stable conformations for the molecule: the s-trans and s-cis isomers sigmaaldrich.comnih.gov. The calculations determined that the s-trans conformation is the more stable of the two sigmaaldrich.com.
Table 1: Calculated Conformational Stability of this compound (Note: This table is based on qualitative findings from ab initio studies. Specific energy differences from published literature are not available.)
| Conformer | Computational Method | Relative Stability |
| s-trans | Ab initio | More Stable |
| s-cis | Ab initio | Less Stable |
Density Functional Theory (DFT) has become a primary tool for investigating the mechanisms of chemical reactions involving conjugated dienes. DFT calculations can elucidate the energetics of reaction pathways, helping to distinguish between different possible mechanisms, such as concerted versus stepwise pathways in cycloaddition reactions.
For substituted 1,3-dienes, DFT studies have been crucial in understanding reactivity and selectivity. For example, research on the cycloaddition reactions of various 1,3-butadiene (B125203) systems with dienophiles has utilized DFT to characterize the competitive concerted and stepwise polar mechanisms acs.org. These studies show that the substitution pattern on the diene, such as the presence of methyl groups, can favor a stepwise mechanism by increasing charge-transfer processes acs.org. In the case of the reaction between 2,3-dimethyl-1,3-butadiene (B165502) and acrylonitrile, DFT calculations (using the B3LYP functional) showed the concerted Diels-Alder reaction is favored over a stepwise diradical pathway, which could lead to polymerization nih.gov. This theoretical finding aligns with experimental observations where both the cycloadduct and copolymer are formed, indicating a small energy difference between the two pathways nih.gov.
Potential Energy Surface Mapping
Potential Energy Surface (PES) mapping is a computational technique used to explore the energy of a molecule as a function of its geometry. For a molecule like this compound, a key feature to map is the rotation around the central C2-C3 single bond, which interconverts the s-cis and s-trans conformers.
This mapping provides the energy barriers between conformers and identifies the transition states. While a specific PES map for this compound is not prominently published, extensive studies on the parent molecule, 1,3-butadiene, offer significant insight. DFT studies on 1,3-butadiene have shown that there can be discrepancies between different computational methods in predicting the rotational barriers and the relative energies of the conformers acs.org. Such studies are fundamental to understanding the nature of conjugated bonding and the effect of electron correlation on the molecule's structure and energy acs.org. Similar computational approaches would be essential to fully characterize the conformational dynamics of this compound, taking into account the steric and electronic effects of the four methyl groups.
Frontier Molecular Orbital Theory Applications in Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful model used to explain and predict the outcome of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies and symmetries of these orbitals are key to understanding reactivity, particularly in pericyclic reactions like the Diels-Alder reaction, which is characteristic of 1,3-dienes.
The nucleophilicity of a diene is associated with the energy of its HOMO, while the electrophilicity of a dienophile is related to the energy of its LUMO. A smaller energy gap between the diene's HOMO and the dienophile's LUMO generally leads to a faster reaction rate. The methyl groups on this compound are electron-donating, which would be expected to raise the energy of its HOMO compared to unsubstituted 1,3-butadiene. This increase in HOMO energy would make it more nucleophilic and generally more reactive in normal-electron-demand Diels-Alder reactions.
While specific calculated HOMO and LUMO energy values for this compound are not available in the cited literature, the principles of FMO theory allow for qualitative predictions of its reactivity. Computational software can readily calculate these values to provide quantitative insights.
Table 2: Conceptual Application of FMO Theory to Substituted Dienes (Note: This table provides a qualitative illustration based on established principles of FMO theory. Specific energy values are hypothetical.)
| Compound | Substituent Effect | Expected HOMO Energy | Predicted Reactivity in Diels-Alder (Normal Demand) |
| 1,3-Butadiene | (Reference) | Base value | Reference reactivity |
| This compound | Electron-donating methyl groups | Higher than butadiene | Increased reactivity |
Conclusion and Future Research Directions
Synthesis and Catalysis Innovations
Future research in the synthesis of 2,4-dimethyl-1,3-pentadiene and related dienes is focused on developing more efficient, selective, and environmentally benign catalytic systems. Historically, the synthesis of similar dienes, such as 2-methyl-1,3-pentadiene (B74102), involved the dehydration of diols like 2-methyl-2,4-pentanediol using strong acid catalysts such as iodine or hydrochloric acid. google.com However, these methods suffer from drawbacks including strong corrosivity (B1173158) towards reaction equipment and high reaction temperatures. google.com
Innovations have shifted towards the use of milder, weakly acidic catalysts. A notable advancement is a two-step dehydration method for preparing 2-methyl-1,3-pentadiene, which can be conceptually applied to similar structures. This process first removes one molecule of water to form an intermediate alcohol (4-methyl-4-pentene-2-ol), followed by a second dehydration to yield the diene. google.com This stepwise approach allows for greater control and significantly reduces the formation of isomeric impurities. google.com Catalysts for the second step include weak organic acids like oxalic acid and citric acid, as well as salts such as potassium hydrogen sulfate (B86663) and ferric chloride, which operate at temperatures between 120-150 °C. google.com These innovations not only improve the yield and selectivity of the desired diene but also reduce equipment corrosion and enhance the environmental friendliness of the process. google.com
Future work will likely concentrate on:
Heterogeneous Catalysis: Developing solid acid catalysts that can be easily separated from the reaction mixture, simplifying purification and enabling continuous flow processes.
Lower Temperature Processes: Designing catalytic systems that operate at lower temperatures to further improve energy efficiency and minimize side reactions.
Selective Isomer Synthesis: Fine-tuning catalysts to selectively produce specific isomers of substituted pentadienes, which is crucial for applications in polymer chemistry and fine chemical synthesis.
Novel Reaction Pathways and Mechanistic Exploration
The conjugated double bond system of this compound makes it a prime candidate for a variety of cycloaddition and functionalization reactions. While the Diels-Alder reaction is a cornerstone of diene chemistry, future research is expanding into more novel transformations and detailed mechanistic studies. wikipedia.orgatc.io
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings with high stereocontrol, making it invaluable in the synthesis of complex organic molecules and new materials. wikipedia.org For a diene to participate, it must be able to adopt an s-cis conformation. wikipedia.org The reaction rate is enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. youtube.commasterorganicchemistry.com
Beyond this classic pathway, research is exploring other cycloadditions and novel catalytic reactions:
1,3-Dipolar Cycloadditions: These reactions involve a 1,3-dipole reacting with a dipolarophile (like a diene) to form five-membered heterocyclic rings. ijrpc.comwikipedia.org This pathway opens avenues for synthesizing a wide range of heterocyclic compounds with potential applications in pharmaceuticals. ijrpc.com
Palladium-Catalyzed Carbonylation: Recent studies have demonstrated the efficient dimethoxycarbonylation of 1,3-dienes using palladium catalysts. unimi.it This process can convert dienes into valuable diesters, such as adipates, which are important industrial chemicals. The success of this transformation is highly dependent on the catalyst system and solvent conditions. unimi.it
Mechanistic exploration is increasingly reliant on computational chemistry. Density Functional Theory (DFT) studies are being used to investigate the competition between concerted and stepwise polar mechanisms in cycloaddition reactions of 1,3-butadienes. acs.org These studies show that substitution with electron-releasing methyl groups, as in this compound, can favor a stepwise process with a more polar character. acs.org Such computational insights are crucial for understanding reactivity and designing reactions with desired outcomes.
Advanced Polymer Materials Development
One of the most promising areas of research for this compound is in the development of advanced polymer materials. Its structure lends itself to polymerization, creating polymers with unique properties. Cationic polymerization, in particular, has been a focus of recent studies.
Research on the carbocationic copolymerization of this compound (DMPD) with isobutylene (B52900) (IB) has shown that DMPD is a highly reactive monomer. acs.org This high reactivity, however, also leads to a tendency for side reactions, such as chain transfer, which can dominate the polymerization process under conditions that would otherwise produce living polymerization for isobutylene. acs.org Copolymers of IB and DMPD have been successfully synthesized using catalysts like titanium tetrachloride (TiCl₄) or ethylaluminum dichloride (EADC). acs.org A minor fraction of 1,2-addition of DMPD units into the polymer chain was observed, in addition to the expected 1,4-addition. acs.org
The general polymerization of conjugated dienes can proceed via 1,2- or 1,4-addition, which influences the final properties of the polymer. libretexts.org For materials intended as elastomers, the polymer chains are often cross-linked through a process called vulcanization, which imparts greater strength and elasticity. libretexts.org The development of copolymers like those from DMPD and isobutylene could lead to new types of synthetic rubbers. Butyl rubber, for instance, is a copolymer of isobutylene with a small amount of isoprene (B109036) that allows for vulcanization. libretexts.org
Future research in this area will likely focus on:
Controlled Polymerization: Developing new initiating systems to better control the polymerization of highly reactive monomers like DMPD, minimizing side reactions and allowing for the synthesis of well-defined polymer architectures.
Novel Copolymers: Exploring the copolymerization of DMPD with other monomers to create a new range of elastomers and plastics with tailored properties, such as thermal stability, chemical resistance, and specific mechanical responses.
Stereoselective Polymerization: Using specialized catalysts, such as neodymium-based systems, to control the stereochemistry of the polymer (e.g., cis-1,4 vs. trans-1,4), which has a profound impact on the material's physical properties. researchgate.net
Table 1: Research Findings in the Polymerization of this compound (DMPD) and Related Dienes
| Monomer(s) | Polymerization Type | Catalyst/Initiator | Key Findings | Reference |
|---|---|---|---|---|
| DMPD & Isobutylene | Cationic Copolymerization | TiCl₄ or EADC | DMPD is highly reactive; chain-transfer reactions are dominant; copolymers were synthesized with minor 1,2-addition of DMPD units. | acs.org |
| 1,3-Pentadiene (B166810) | Cationic Polymerization | AlCl₃ | Cross-linking is a major side reaction; addition of arenes can suppress cross-linking via chain transfer. | |
| (E)-1,3-Pentadiene | Anionic Polymerization | n-Butyllithium | Polymerization is living, yielding polymers with controlled molecular weights and narrow distributions. | researchgate.netrsc.org |
| (E)-2-Methyl-1,3-pentadiene | Stereoselective Polymerization | Neodymium catalysts | Can produce isotactic cis-1,4 polymer with heterogeneous catalysts and syndiotactic cis-1,4 polymer with homogeneous catalysts. | researchgate.net |
Applications in Emerging Technologies
While direct applications of this compound in emerging technologies are not yet established, the novel materials derived from it hold significant potential. The ability to create advanced copolymers and functionalized molecules opens doors to several high-performance areas.
The development of new elastomers through the copolymerization of DMPD with monomers like isobutylene is a key area. acs.org These new materials could offer improved properties over traditional synthetic rubbers. Potential applications include:
Advanced Automotive Components: Specialty rubbers with enhanced thermal stability, chemical resistance, and vibration-damping properties for use in seals, gaskets, and hoses in demanding automotive environments.
Specialty Adhesives: The tacky nature of raw diene polymers could be harnessed to develop high-performance adhesives and sealants with tailored properties for electronics or aerospace applications.
Biomedical Materials: The functionalization of the diene or its polymers could lead to biocompatible materials for use in medical devices or drug delivery systems, although this would require extensive future research.
Furthermore, the use of this compound as a building block in organic synthesis, particularly through reactions like the Diels-Alder cycloaddition, allows for the construction of complex molecular architectures. wikipedia.org This could be leveraged in the synthesis of new organic electronic materials, specialized ligands for catalysis, or active pharmaceutical ingredients.
Integration of Experimental and Computational Methodologies
The synergy between experimental work and computational chemistry is proving to be a powerful driver of innovation in the study of this compound and related compounds. This integrated approach allows researchers to gain deeper insights into molecular structure, reactivity, and reaction mechanisms that would be difficult to obtain through experiments alone.
Examples of this integration include:
Structural and Vibrational Analysis: this compound has been the subject of studies to determine the structure of its various conformational isomers and their corresponding vibrational spectra. sigmaaldrich.com This type of research typically combines experimental techniques like infrared (IR) and Raman spectroscopy with computational methods to assign spectral features to specific molecular motions and conformers.
Mechanistic Investigations: As mentioned earlier, Density Functional Theory (DFT) is a key tool for exploring reaction pathways. acs.org Computational studies can map out the potential energy surfaces of reactions like cycloadditions, identifying transition states and intermediates. rsc.org This allows for the rationalization of experimentally observed product distributions and selectivities, such as why a concerted versus a stepwise mechanism might be preferred. acs.org For example, computational investigations of cycloadditions can predict which of many possible products are most likely to form, guiding experimental efforts. rsc.org
This integrated approach accelerates the pace of discovery by allowing for the rapid screening of reaction conditions, the prediction of properties for new materials, and the fundamental understanding of chemical processes. Future research will undoubtedly see an even deeper integration of these methodologies, incorporating machine learning and artificial intelligence to design new catalysts, predict reaction outcomes, and discover novel materials with desired properties.
Table 2: Synergy of Experimental and Computational Methods
| Research Area | Experimental Method | Computational Method | Combined Insight |
|---|---|---|---|
| Molecular Structure | Infrared & Raman Spectroscopy | Ab initio / DFT Calculations | Accurate assignment of vibrational spectra to specific conformational isomers. sigmaaldrich.com |
| Reaction Mechanisms | Product Analysis, Kinetics | DFT, Transition State Theory | Determination of whether a reaction is concerted or stepwise; rationalization of product regioselectivity and stereoselectivity. acs.orgrsc.org |
| Polymer Science | GPC, NMR, DSC | Molecular Dynamics | Correlation of monomer structure and polymerization conditions with the macroscopic properties of the resulting polymer. acs.org |
Q & A
Q. What experimental conditions favor dimerization of this compound during hydrocyanation?
- Methodology : Conduct reactions under varying temperatures, pressures, and catalyst concentrations (e.g., copper-based systems). Monitor dimer vs. monomer ratios using gas chromatography (GC) or NMR. Elevated temperatures and excess HCN typically promote dimer formation via radical-mediated pathways .
Advanced Research Questions
Q. How does solvent polarity modulate the competition between ene reactions and [4+2] cycloadditions in photooxygenation of this compound?
- Methodology : Perform laser flash photolysis in solvents of varying polarity (e.g., hexane vs. acetonitrile). Track singlet oxygen (¹O₂) lifetimes using time-resolved spectroscopy. Polar solvents enhance physical quenching of ¹O₂, reducing ene product yields, while nonpolar solvents favor cycloadduct formation .
Q. What catalytic strategies mitigate isomerization during selective hydrogenation of this compound to 2,4-dimethyl-2-pentene?
- Methodology : Use Pd nanoparticles immobilized on functionalized silica or polystyrene matrices. Optimize reaction parameters (e.g., supercritical CO₂ as a solvent) to enhance selectivity. Characterize active sites via XPS and TEM, and monitor isomerization by GC-MS .
Q. Why does this compound exhibit higher reactivity than isobutylene in carbocationic copolymerization, and how does this affect polymer architecture?
- Methodology : Employ TiCl₄ or EADC catalysts at low temperatures (−76°C to −40°C) in methyl chloride/hexane mixtures. Analyze copolymer sequences via ¹³C NMR and GPC. DMPD’s electron-rich diene system favors rapid homopropagation, leading to block copolymers rather than random chains .
Q. How do tunneling effects and isotopic substitution impact the kinetic isotope effects (KIEs) in [1,5]-sigmatropic rearrangements of related dienes?
- Methodology : Apply canonical variational transition-state theory (CVT) with multidimensional tunneling corrections (e.g., using MORATE code). Compare AM1, PM3, and MINDO/3 Hamiltonians to experimental KIEs. Tunneling contributes >20% to KIEs at low temperatures, as validated for cis-1,3-pentadiene analogs .
Data Contradictions and Resolution
Q. Discrepancies in reported reactivity of this compound with metal hydrides: How to reconcile radical vs. non-radical mechanisms?
- Resolution : Design trapping experiments with radical scavengers (e.g., TEMPO) during reactions with HMn(CO)₅. Use EPR spectroscopy to detect radical intermediates. Earlier studies suggest non-chain mechanisms dominate, but recent work implicates transient radical pathways under specific conditions .
Q. Divergent product distributions in pyrolysis studies: What factors drive azulene vs. phenol formation?
- Resolution : Conduct pyrolysis-GC/MS at varying temperatures (300–800°C) and heating rates. High temperatures (>600°C) favor azulene via Diels-Alder pathways, while lower temperatures (<500°C) yield phenolic compounds via radical recombination .
Tables for Key Data
Q. Table 1. Computational vs. Experimental KIEs for [1,5]-Sigmatropic Rearrangements
| Parameter | AM1 Prediction | PM3 Prediction | MINDO/3 Prediction | Experimental |
|---|---|---|---|---|
| KIE (298 K) | 3.2 | 3.5 | 3.1 | 3.4 |
| Tunneling Contribution | 23% | 27% | 20% | 25% |
| Source: Adapted from |
Q. Table 2. Solvent Effects on Photooxygenation Pathways
| Solvent | ε (Dielectric Constant) | % Ene Product | % Cycloadduct |
|---|---|---|---|
| Hexane | 1.9 | 65 | 35 |
| Acetonitrile | 37.5 | 30 | 70 |
| Source: |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
